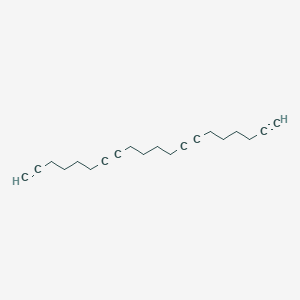
1,7,13,19-EICOSATETRAYNE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,13,19-EICOSATETRAYNE is a chemical compound with the molecular formula C20H26 It is characterized by the presence of four triple bonds (alkyne groups) within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,7,13,19-EICOSATETRAYNE typically involves the use of alkyne coupling reactions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the reaction conditions.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,7,13,19-EICOSATETRAYNE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of 1,7,13,19-EICOSATETRAYNE involves its interaction with various molecular targets. The presence of multiple triple bonds allows it to participate in a variety of chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Hexa-1,3,5-triyne: Contains three triple bonds and is used in similar applications.
Octa-1,3,5,7-tetrayne: Contains four triple bonds but with a different carbon chain length.
Deca-1,3,5,7,9-pentayne: Contains five triple bonds and is used in advanced material synthesis.
Uniqueness: 1,7,13,19-EICOSATETRAYNE is unique due to its specific arrangement of four triple bonds within a 20-carbon chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
872-27-5 |
|---|---|
Fórmula molecular |
C20H26 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
icosa-1,7,13,19-tetrayne |
InChI |
InChI=1S/C20H26/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h1-2H,5-12,17-20H2 |
Clave InChI |
IGIBMDAYUGTBTI-UHFFFAOYSA-N |
SMILES |
C#CCCCCC#CCCCCC#CCCCCC#C |
SMILES canónico |
C#CCCCCC#CCCCCC#CCCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















